2-Mercapto-3-phenyl-5-[2-(trifluoromethyl)benzylidene]-3,5-dihydro-4H-imidazol-4-one
Description
This compound belongs to the 5-arylideneimidazolone family, characterized by a conjugated imidazolone core substituted with a mercapto (-SH) group at position 2, a phenyl group at position 3, and a 2-(trifluoromethyl)benzylidene moiety at position 5. The trifluoromethyl group on the benzylidene ring confers strong electron-withdrawing properties, influencing electronic distribution and intermolecular interactions. Such derivatives are often explored for pharmaceutical applications, including kinase inhibition and antimicrobial activity, due to their structural versatility and reactivity .
Properties
IUPAC Name |
(5Z)-3-phenyl-2-sulfanylidene-5-[[2-(trifluoromethyl)phenyl]methylidene]imidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2OS/c18-17(19,20)13-9-5-4-6-11(13)10-14-15(23)22(16(24)21-14)12-7-2-1-3-8-12/h1-10H,(H,21,24)/b14-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUURXSBRDTWAW-UVTDQMKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3C(F)(F)F)NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3C(F)(F)F)/NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Thiourea with α-Haloketones
A common route involves reacting thiourea with an α-haloketone derivative to yield the 2-mercaptoimidazolinone ring. For example, phenacyl bromide derivatives can be used as α-haloketones:
Reaction conditions: Reflux in ethanol or methanol, sometimes in the presence of a base such as sodium acetate.
Outcome: Formation of 2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one as a key intermediate.
This step is critical to establish the mercapto group at position 2 and the phenyl group at position 3.
Aldol-Type Condensation with 2-(Trifluoromethyl)benzaldehyde
The 5-position benzylidene substituent is introduced by condensation of the imidazolinone intermediate with 2-(trifluoromethyl)benzaldehyde:
Reaction conditions: Typically carried out in ethanol or acetonitrile under reflux or room temperature with acid or base catalysis.
Catalysts: Acidic catalysts such as p-toluenesulfonic acid or bases like pyridine can be employed to facilitate the condensation.
Product: The (E)-configured 5-[2-(trifluoromethyl)benzylidene] derivative is obtained with good selectivity.
Purification and Characterization
Purification techniques: Recrystallization from ethanol or chromatographic methods (silica gel column chromatography) are used to isolate the pure compound.
Characterization: Confirmed by NMR spectroscopy (¹H, ¹³C), mass spectrometry, and elemental analysis.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Thiourea + α-haloketone | Thiourea, phenacyl bromide, base catalyst | Ethanol/methanol | Reflux (80-90 °C) | 70-85 | Base catalysis improves cyclization |
| Imidazolinone + benzaldehyde | 2-(Trifluoromethyl)benzaldehyde, acid/base catalyst | Ethanol/acetonitrile | Room temp to reflux | 65-80 | Acid catalysis favors E-isomer formation |
| Purification | Recrystallization or chromatography | Ethanol | Ambient | - | High purity essential for bioactivity |
Alternative Synthetic Routes and Variations
Use of thiosemicarbazides: Some protocols use thiosemicarbazide derivatives instead of thiourea to introduce additional functionalization possibilities.
Microwave-assisted synthesis: Accelerated reaction times and improved yields have been reported using microwave irradiation during the condensation steps.
Continuous flow synthesis: For scale-up, continuous flow reactors have been applied to improve reproducibility and throughput.
Research Findings and Comparative Analysis
Studies (e.g., Kong et al., 2022) on related imidazolinone derivatives emphasize the importance of the mercapto group and arylidene substitution pattern for biological activity, which is influenced by the precise synthetic method and purity of the compound.
The introduction of trifluoromethyl groups at the benzylidene moiety enhances lipophilicity and metabolic stability, making the condensation step with 2-(trifluoromethyl)benzaldehyde critical for the desired pharmacological profile.
Oxidation side reactions of the mercapto group can lead to disulfide formation; thus, reaction conditions must be controlled to minimize byproducts.
Summary Table of Preparation Methods
| Methodology Aspect | Description |
|---|---|
| Starting materials | Thiourea or thiosemicarbazide, phenacyl bromide, 2-(trifluoromethyl)benzaldehyde |
| Key reactions | Cyclization to imidazolinone core, aldol condensation for benzylidene substitution |
| Catalysts | Acidic (p-TsOH), basic (pyridine, sodium acetate) |
| Solvents | Ethanol, methanol, acetonitrile |
| Temperature | Reflux or room temperature depending on step |
| Purification | Recrystallization, silica gel chromatography |
| Yield Range | 65-85% depending on step and conditions |
| Challenges | Control of thiol oxidation, stereoselectivity of benzylidene formation |
| Scale-up Potential | Continuous flow reactors and microwave-assisted methods reported |
Chemical Reactions Analysis
2-Mercapto-3-phenyl-5-[2-(trifluoromethyl)benzylidene]-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the benzylidene group, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and trifluoromethyl groups, respectively. .
Scientific Research Applications
Chemical Properties and Structure
The compound has a unique structure characterized by its imidazole core, which is known for its biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and potentially its biological activity, making it a candidate for drug development.
Biological Applications
-
Anticancer Activity
- Recent studies have investigated the anticancer properties of compounds similar to 2-Mercapto-3-phenyl-5-[2-(trifluoromethyl)benzylidene]-3,5-dihydro-4H-imidazol-4-one. For instance, derivatives containing similar structural motifs have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The structure–activity relationship (SAR) studies indicate that modifications in the substituents can significantly affect cytotoxicity, with some derivatives demonstrating IC50 values as low as 3.6 µM .
-
Mechanism of Action
- The mechanism by which these compounds exert their anticancer effects often involves the inhibition of critical protein interactions, such as MDM2-p53 interactions, which are pivotal in regulating cell cycle and apoptosis . Additionally, compounds have been shown to induce cell cycle arrest and apoptosis in treated cancer cells, further supporting their potential as therapeutic agents .
Antimicrobial Properties
Research has also highlighted the antimicrobial efficacy of related compounds. For example, studies on similar imidazole derivatives have demonstrated significant antibacterial and antifungal activities, suggesting that this compound could be explored for developing new antimicrobial agents .
Material Science Applications
-
Synthesis of Functional Materials
- The compound can serve as a precursor in synthesizing advanced materials due to its ability to form coordination complexes with transition metals. These complexes can exhibit unique electronic and magnetic properties that are beneficial in various applications such as catalysis and sensor technology .
- Antioxidant Activity
Data Summary Table
Case Studies
- Synthesis and Evaluation
- Coordination Chemistry
Mechanism of Action
The mechanism of action of 2-Mercapto-3-phenyl-5-[2-(trifluoromethyl)benzylidene]-3,5-dihydro-4H-imidazol-4-one involves its interaction with various molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the imidazole ring can interact with metal ions and other biomolecules, modulating their activity and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below highlights structural differences and key properties of analogous compounds:
Key Findings
Electronic Effects: The trifluoromethyl group in the target compound enhances lipophilicity and electron-withdrawing character compared to electron-donating groups (e.g., methoxy in , dimethylamino in ). This may improve membrane permeability but reduce aqueous solubility. Styryl-substituted derivatives like NBSI exhibit fluorescence due to extended conjugation, a property absent in the target compound .
For example, dimethylamino-substituted compounds are synthesized in 67% yield , while methoxy derivatives are obtained in high purity (≥95%) .
Biological Relevance: Methylthio-substituted derivatives (e.g., ) show antimicrobial activity, suggesting the mercapto group in the target compound could be modified to enhance bioactivity. Fluorogenic derivatives (e.g., NBSI) demonstrate the structural flexibility of this class for non-pharmaceutical applications .
Physical Properties :
- Melting points vary widely (164–220°C), reflecting differences in crystallinity and intermolecular forces. The target compound’s melting point is unreported but likely influenced by its rigid trifluoromethylbenzylidene group .
Research Implications
- Drug Design : The trifluoromethyl group’s metabolic stability and lipophilicity make the target compound a candidate for lead optimization in drug discovery .
- Structure-Activity Relationships (SAR) : Comparative studies suggest that substituents at the benzylidene position critically modulate bioactivity. For instance, halogenated variants (e.g., ) may offer enhanced binding affinity in therapeutic targets.
- Synthetic Challenges : The electron-withdrawing nature of the trifluoromethyl group may necessitate specialized catalysts or solvents for efficient synthesis, as seen in related compounds .
Biological Activity
2-Mercapto-3-phenyl-5-[2-(trifluoromethyl)benzylidene]-3,5-dihydro-4H-imidazol-4-one (CAS No. 905528-52-1) is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, anti-inflammatory effects, and other relevant pharmacological activities.
The compound has the following chemical characteristics:
- Molecular Formula : C17H11F3N2OS
- Molecular Weight : 348.35 g/mol
- Physical State : Solid at room temperature
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound, particularly against various bacterial strains. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against selected pathogens:
| Pathogen | MIC (μg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Bactericidal |
| Enterococcus faecalis | 62.5 - 125 | Bactericidal |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 31.25 - 62.5 | Bactericidal |
| Escherichia coli | >125 | No significant activity |
The compound exhibited strong bactericidal activity against Gram-positive bacteria, particularly MRSA and S. aureus, with a mechanism involving the inhibition of protein synthesis and nucleic acid production .
Anti-inflammatory Activity
In vivo studies have demonstrated that this compound possesses significant anti-inflammatory properties. In a model of induced inflammation, the compound reduced edema significantly compared to control groups. The proposed mechanism includes inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways .
Case Studies
- Study on MRSA : A recent study evaluated the efficacy of the compound against MRSA biofilms. Results showed a Minimum Biofilm Inhibitory Concentration (MBIC) of 62.216–124.432 μg/mL, demonstrating moderate antibiofilm activity compared to standard antibiotics like ciprofloxacin .
- Inflammation Model : In a controlled experiment involving carrageenan-induced paw edema in rats, treatment with the compound resulted in a significant reduction in paw swelling, indicating its potential as an anti-inflammatory agent .
The biological activity of this compound can be attributed to its ability to interact with bacterial ribosomes and inhibit protein synthesis pathways. Additionally, it may disrupt cell membrane integrity, leading to cell death in susceptible strains .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Mercapto-3-phenyl-5-[2-(trifluoromethyl)benzylidene]-3,5-dihydro-4H-imidazol-4-one?
- Methodology : The compound can be synthesized via cyclocondensation of thiourea derivatives with α,β-unsaturated ketones under acidic conditions. Evidence from analogous imidazolone syntheses (e.g., 5-arylidene imidazolones) suggests using glacial acetic acid as a catalyst and refluxing in ethanol for 6–8 hours to achieve yields >85% . Key steps include:
- Step 1 : Formation of the imidazole ring via condensation.
- Step 2 : Introduction of the trifluoromethylbenzylidene group via Knoevenagel condensation.
- Critical Parameters : Temperature control (±2°C) and stoichiometric ratios (1:1.2 for aldehyde:imidazole precursor) to avoid side products like dimerized intermediates.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical Techniques :
- 1H NMR : Look for characteristic vinyl proton signals at δ 6.9–7.6 ppm (benzylidene CH) and mercapto proton absence due to tautomerization .
- X-ray Crystallography : Resolve crystal packing to confirm the Z/E configuration of the benzylidene group, as seen in structurally related compounds .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 379.1) and fragmentation patterns .
Q. What safety precautions are essential when handling this compound?
- Guidelines :
- Storage : Protect from moisture and light at –20°C in amber vials to prevent degradation of the mercapto group .
- Handling : Use fume hoods and nitrile gloves due to potential skin sensitization (observe P201 and P202 protocols for lab safety) .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitutions?
- Experimental Design :
- Compare reaction kinetics with non-fluorinated analogs using UV-Vis spectroscopy to track intermediate formation.
- Data Interpretation : The electron-withdrawing CF3 group reduces electron density at the benzylidene carbon, slowing nucleophilic attack rates by ~40% (based on Hammett σ values for CF3: σₚ = 0.54) .
Q. What strategies resolve contradictory bioactivity data in different assay systems?
- Case Study : If the compound shows IC50 = 5 µM in enzyme assays but no activity in cell-based models:
- Hypothesis Testing : Evaluate membrane permeability via PAMPA assays or logP calculations (predicted logP = 2.8 ± 0.3) .
- Method Adjustment : Use prodrug strategies (e.g., acetylating the mercapto group) to enhance cellular uptake, as seen in related benzimidazole antivirals .
Q. How can computational modeling optimize the compound’s binding affinity for kinase targets?
- Protocol :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
